

Commercial Suppliers and Technical Guide for 3-Methylthiophene-2-boronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Methylthiophene-2-boronic acid*

Cat. No.: *B065238*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, synthesis, and key applications of **3-Methylthiophene-2-boronic acid**. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science, primarily for its role in the synthesis of novel organic compounds through palladium-catalyzed cross-coupling reactions.

Commercial Availability

3-Methylthiophene-2-boronic acid and its more stable pinacol ester derivative are available from a range of commercial chemical suppliers. Purity levels are typically high, with most suppliers offering $\geq 98\%$ purity. The following table summarizes the availability and pricing from several key suppliers.

Supplier	Product Name	CAS Number	Purity	Available Quantities	Price (USD)
Thermo Scientific (Alfa Aesar)	3-Methylthiophene-2-boronic acid	177735-09-0	98%	250 mg, 1 g	168.65 for 1 g[1]
Frontier Specialty Chemicals	3-Methylthiophene-2-boronic acid	177735-09-0	-	1 g, bulk inquiries	Contact for pricing
Bouling Chemical Co., Limited	3-Methylthiophene-2-Boronic Acid	177735-09-0	-	Minimum 1g, 10g vials	Contact for pricing[2]
Santa Cruz Biotechnology	3-Methylthiophene-2-boronic acid	177735-09-0	-	-	Contact for pricing[3]
Echemi	3-Methylthiophene-2-Boronic Acid	177735-09-0	-	-	Contact for pricing[4]
Sigma-Aldrich	3-Methylthiophene-2-boronic acid pinacol ester	885692-91-1	97%	-	Contact for pricing
Biosynth	5-Methylthiophene-2-boronic acid pinacol ester	476004-80-5	min 95%	100 g	Contact for pricing

Physicochemical Properties

Property	Value
Molecular Formula	C ₅ H ₇ BO ₂ S ^[2]
Molecular Weight	141.99 g/mol ^[2]
Appearance	White to off-white solid ^[2]
Melting Point	124-128 °C ^[2]
Solubility	Slightly soluble in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform) ^[2]
Stability	Air and moisture sensitive ^[2]

Synthesis of 3-Methylthiophene-2-boronic acid

The synthesis of **3-Methylthiophene-2-boronic acid** can be achieved through a multi-step process, starting from the commercially available 3-methylthiophene. A common route involves the bromination of 3-methylthiophene followed by a lithium-halogen exchange and subsequent borylation.

Experimental Protocol: Synthesis of 2-Bromo-3-methylthiophene

This procedure is adapted from a method for the bromination of 3-alkylthiophenes.

Materials:

- 3-Methylthiophene
- N-Bromosuccinimide (NBS)
- Dimethylformamide (DMF)
- Dichloromethane (CH₂Cl₂)

- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methylthiophene (1.0 eq) in a minimal amount of DMF.
- Cool the solution to 0 °C in an ice bath.
- Slowly add N-Bromosuccinimide (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
- Upon completion, quench the reaction by adding water and extract the product with dichloromethane (3 x 50 mL).
- Wash the combined organic layers with saturated NaHCO_3 solution, followed by brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude 2-bromo-3-methylthiophene, which can be purified by distillation or column chromatography.

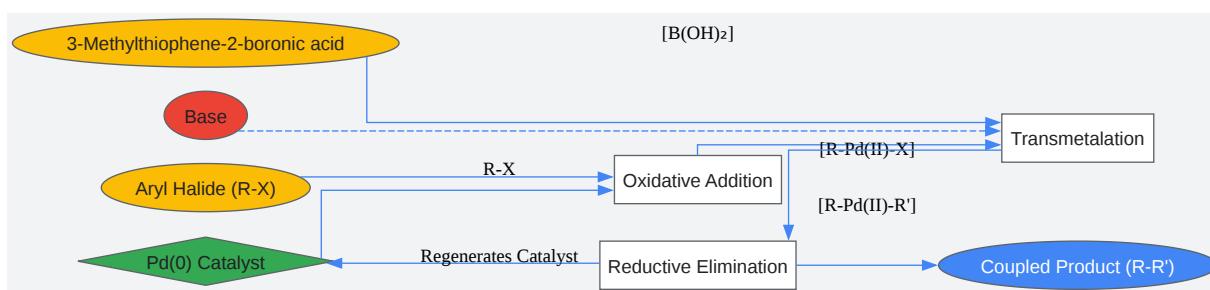
Experimental Protocol: Synthesis of 3-Methylthiophene-2-boronic acid

This protocol is a general procedure for the synthesis of aryl boronic acids from aryl halides.

Materials:

- 2-Bromo-3-methylthiophene
- Anhydrous tetrahydrofuran (THF)

- n-Butyllithium (n-BuLi) in hexanes
- Triisopropyl borate
- Hydrochloric acid (HCl), 1 M
- Diethyl ether
- Saturated aqueous sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)


Procedure:

- In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2-bromo-3-methylthiophene (1.0 eq) in anhydrous THF.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (1.1 eq) dropwise via a syringe, maintaining the temperature at -78 °C. Stir the mixture for 30 minutes at this temperature.
- To the resulting solution, add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature remains at -78 °C.
- After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of 1 M HCl at 0 °C.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Wash the combined organic layers with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- The crude **3-Methylthiophene-2-boronic acid** can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Key Applications in Drug Discovery: Suzuki-Miyaura Coupling

3-Methylthiophene-2-boronic acid is a valuable building block in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the thiophene ring and an aryl or vinyl halide, enabling the construction of complex molecular architectures found in many biologically active compounds. Thiophene-containing molecules have shown a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Experimental Workflow: Suzuki-Miyaura Coupling

[Click to download full resolution via product page](#)

A simplified workflow of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Methylthiophene-2-boronic acid with 4-Bromoanisole

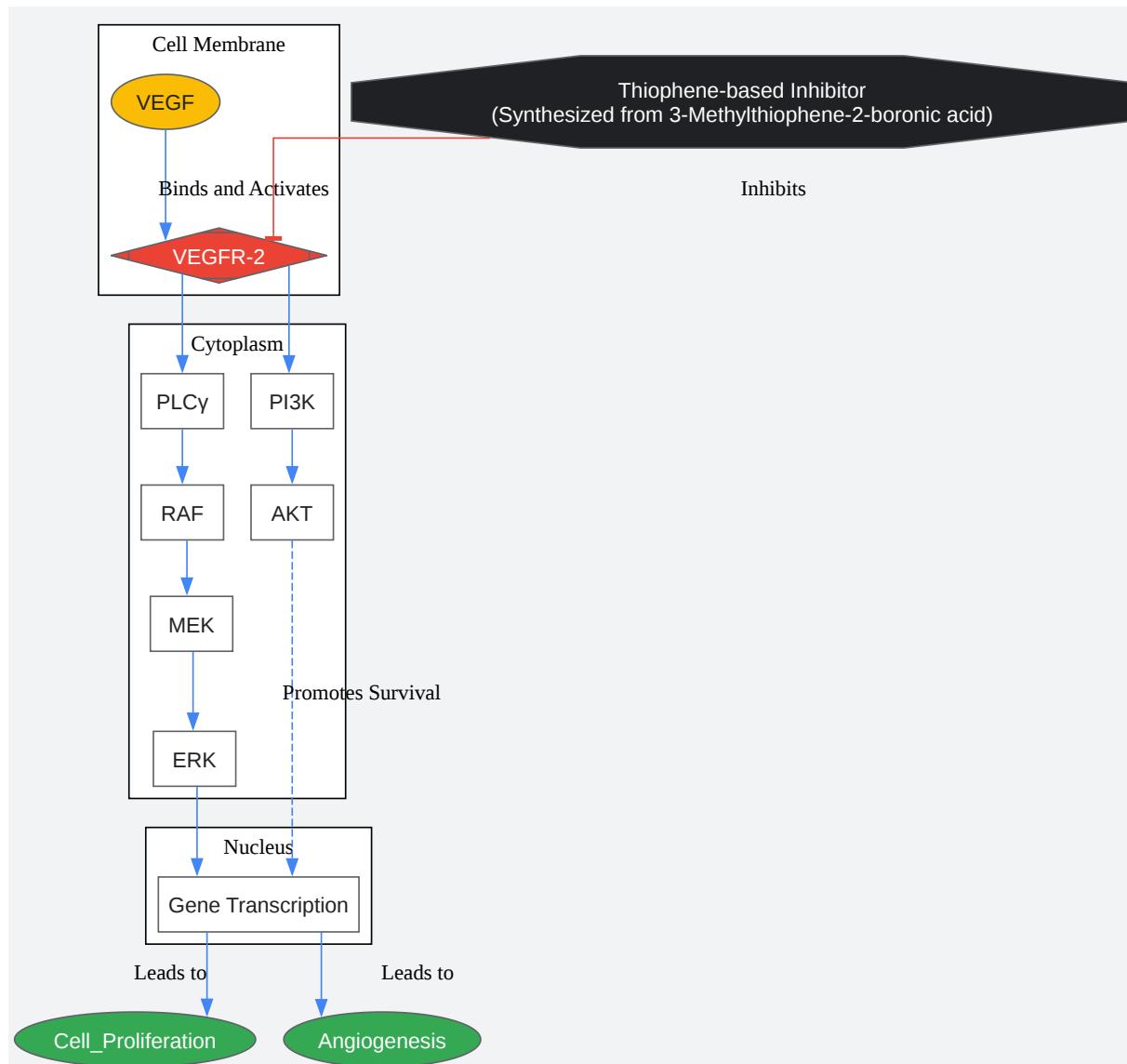
This protocol is a representative example of a Suzuki-Miyaura coupling reaction.

Materials:

- **3-Methylthiophene-2-boronic acid**

- 4-Bromoanisole
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- 1,4-Dioxane
- Water
- Ethyl acetate
- Saturated aqueous sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:


- To a Schlenk flask, add **3-Methylthiophene-2-boronic acid** (1.2 eq), 4-bromoanisole (1.0 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
- Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
- Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
- Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
- After completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Relevance in Targeting Signaling Pathways

Thiophene-containing compounds synthesized using **3-Methylthiophene-2-boronic acid** have shown potential as inhibitors of various enzymes involved in critical signaling pathways, particularly in cancer. For instance, derivatives of thiophene have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and AKT (Protein Kinase B), both of which are key components of pathways that regulate cell proliferation, survival, and angiogenesis.

Signaling Pathway: VEGFR-2 and Downstream Effectors

[Click to download full resolution via product page](#)

Simplified VEGFR-2 signaling pathway and the point of inhibition by thiophene-based compounds.

Experimental Protocol: VEGFR-2 Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of a compound against VEGFR-2 kinase. Commercially available kits, such as the VEGFR2 (KDR) Kinase Assay Kit from BPS Bioscience, provide specific reagents and detailed instructions.[\[1\]](#)

Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by VEGFR-2. A decrease in ATP levels, typically measured via a luciferase-based luminescence reaction, corresponds to higher kinase activity. Inhibitors will reduce the rate of ATP consumption, resulting in a stronger luminescent signal.

Materials:

- Recombinant human VEGFR-2 kinase
- Kinase buffer
- ATP
- Poly (Glu, Tyr) 4:1 substrate
- Test compound (e.g., a novel thiophene derivative) dissolved in DMSO
- Kinase-Glo® Max Luminescent Kinase Assay Kit (or similar)
- White, opaque 96-well plates
- Luminometer

Procedure:

- Prepare Reagents: Prepare a 1x kinase buffer from a concentrated stock. Prepare serial dilutions of the test compound in the kinase buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

- Reaction Setup: In a 96-well plate, add the kinase buffer, the substrate, and ATP to each well.
- Add the test compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
- Initiate Reaction: Add the VEGFR-2 enzyme to all wells except the negative control.
- Incubation: Incubate the plate at 30 °C for a specified time (e.g., 45-60 minutes).
- Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescence reaction.
- Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.
- Measurement: Read the luminescence of each well using a plate-reading luminometer.
- Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

This technical guide provides a foundational understanding of **3-Methylthiophene-2-boronic acid** for researchers and professionals in drug discovery. The provided protocols and data serve as a starting point for the synthesis and evaluation of novel thiophene-based compounds with potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 3-Methylthiophene-2-boronic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b065238#commercial-suppliers-of-3-methylthiophene-2-boronic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com